molecular formula C20H26FN3O2S B2970961 N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 898431-96-4

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No. B2970961
CAS RN: 898431-96-4
M. Wt: 391.51
InChI Key: VAJWCZOEATXPMX-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H26FN3O2S and its molecular weight is 391.51. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research has demonstrated that derivatives of N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide exhibit significant antimicrobial properties. A study by Yolal et al. (2012) synthesized eperezolid-like molecules, revealing high anti-Mycobacterium smegmatis activity. This highlights the compound's potential in contributing to the development of new antimicrobial agents Yolal et al., 2012.

Fluorophore Applications

Another area of application is in the development of specific fluorophores for Zn2+ detection. Coleman et al. (2010) prepared a Zn2+ specific fluorophore, showcasing its utility in potentiometric, UV-visible, and fluorescence studies. This research provides insights into the design of new diagnostic tools for zinc detection Coleman et al., 2010.

Radical N-Demethylation in Organic Synthesis

The compound's derivatives also find applications in organic synthesis, as illustrated by Yi et al. (2020), who developed a copper-catalyzed radical N-demethylation of N-methyl amides. This method represents a significant advancement in the field of organic synthesis, providing a new pathway for the conversion of amides to carbinolamines Yi et al., 2020.

Computational and Structural Analysis

Murthy et al. (2018) focused on the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule, demonstrating its potential in drug design by investigating its interactions with proteins. This work exemplifies the compound's relevance in drug discovery and development Murthy et al., 2018.

properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O2S/c1-16-3-9-19(10-4-16)27(25,26)22-15-20(17-5-7-18(21)8-6-17)24-13-11-23(2)12-14-24/h3-10,20,22H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJWCZOEATXPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide

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